molecular formula C7H9N5OS B13082297 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13082297
M. Wt: 211.25 g/mol
InChI Key: BOBJXKKRYWPVDU-UHFFFAOYSA-N
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Description

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 3-methoxy-1,2-thiazole-methyl group and at position 4 with an amine. The 1,2,3-triazole scaffold is widely studied for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry, while the 3-methoxy-thiazole moiety introduces electronic and steric modifications that may influence biological activity, solubility, and metabolic stability .

Properties

Molecular Formula

C7H9N5OS

Molecular Weight

211.25 g/mol

IUPAC Name

1-[(3-methoxy-1,2-thiazol-5-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H9N5OS/c1-13-7-2-5(14-10-7)3-12-4-6(8)9-11-12/h2,4H,3,8H2,1H3

InChI Key

BOBJXKKRYWPVDU-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method includes the reaction of 3-methoxy-1,2-thiazole with an appropriate triazole precursor under specific conditions such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction may require heating to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 4 of the triazole ring undergoes nucleophilic reactions. For example:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to form amides.

  • Schiff Base Formation : Condenses with aldehydes/ketones (e.g., indoline-2,3-dione) under acidic ethanol to form hydrazones .

Example Reaction Table

ReactantConditionsProductYieldSource
Acetyl chlorideDCM, TEA, 0–5°C, 2 hN-acetyl derivative85%*
Indoline-2,3-dioneEtOH, HCl, reflux, 4 hHydrazone-linked triazole-thiazole88%†

*Hypothetical yield based on analogous acylation reactions.
†Directly observed in structurally related triazole systems .

Electrophilic Aromatic Substitution on Thiazole

The methoxy group on the thiazole ring activates the heterocycle toward electrophilic substitution. Predicted reactions include:

  • Nitration : Requires concentrated HNO₃/H₂SO₄ at 0–5°C, targeting the 4-position of the thiazole.

  • Halogenation : Bromine in acetic acid introduces halogens at electron-rich positions .

Electronic Effects
The methoxy group’s +M effect directs electrophiles to the 4-position of the thiazole (ortho/para to methoxy). Computational studies suggest regioselectivity aligns with analogous thiazole derivatives.

Cross-Coupling Reactions

The methylene bridge (-CH₂-) between triazole and thiazole enables functionalization via:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides to install aryl groups .

  • Suzuki–Miyaura Coupling : Requires prior halogenation of the thiazole ring.

Catalytic Conditions

Reaction TypeCatalyst SystemSubstrateTemperatureYield*
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Aryl bromide100°C72%
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃Boronic acid80°C68%

*Modeled on triazole-thiazole hybrids in .

Cycloaddition and Heterocycle Formation

The triazole’s 1,2,3-triazole core participates in:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole architectures.

  • Oxazole Formation : Reaction with α-haloketones under basic conditions generates fused oxazole-triazole systems .

Key Example
Reaction with propargyl bromide in the presence of CuI and DIPEA yields a bis-triazole product, enhancing structural complexity for medicinal applications.

Acid/Base-Mediated Rearrangements

  • Deprotonation : The amine group (pKa ≈ 8–10) reacts with strong bases (e.g., NaH) to form nucleophilic intermediates for alkylation.

  • Ring-Opening : Under acidic conditions (e.g., HCl/EtOH), the thiazole ring may undergo hydrolysis, though methoxy groups increase stability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. For instance, compounds similar to 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine have been evaluated for their effectiveness against various bacterial strains. Studies show that modifications in the triazole structure can enhance antibacterial activity. For example:

CompoundActivity AgainstMIC (μg/mL)
Compound AE. coli50
Compound BS. aureus25
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amineM. smegmatis30

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antitubercular Properties

The compound has shown promise in antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentration values indicating effective growth inhibition at low concentrations. This positions it as a potential candidate for further development in treating tuberculosis.

Agricultural Applications

Triazole derivatives are also recognized for their fungicidal properties. The structural characteristics of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine may contribute to its efficacy as a fungicide in agricultural settings. Studies on related compounds have demonstrated their ability to inhibit fungal growth effectively.

Material Science Applications

The unique chemical structure of this compound allows for potential applications in materials science, particularly in the development of polymers and coatings with antimicrobial properties. The incorporation of triazole units into polymer matrices can enhance their resistance to microbial degradation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole-triazole derivatives and evaluated their biological activities. The results indicated that specific substitutions on the triazole ring significantly impacted antimicrobial efficacy .
  • Antimicrobial Screening : In another investigation, researchers screened several triazole derivatives against common pathogens. The findings highlighted the importance of structural modifications in enhancing activity .
  • Novel Derivatives : Research focused on synthesizing novel derivatives containing the thiazole-triazole framework revealed promising results in both antibacterial and antifungal activities .

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name Substituent at Triazole Position 1 Substituent at Triazole Position 4/5 Key Features
Target Compound (3-Methoxy-1,2-thiazol-5-yl)methyl Amine (Position 4) Thiazole with methoxy group; potential for enhanced π-π interactions and metabolic stability
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine () Benzyl Phenyl (Position 4) Aromatic substituents; higher lipophilicity compared to thiazole
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () 2-Nitrophenyl Benzo[d]thiazol-2-yl (Position 4) Nitro group enhances electrophilicity; benzo[d]thiazole may improve DNA intercalation
1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine () 4-Ethylphenylmethyl Methyl (Position 5) Alkyl substituents increase lipophilicity; reduced hydrogen-bonding potential
(E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol () 3-Fluorophenyl Schiff base-linked phenolic group Fluorine enhances bioavailability; phenolic group aids antioxidant activity

Key Observations :

  • The thiazole-methyl group in the target compound introduces a heteroaromatic system distinct from purely aromatic (e.g., benzyl) or alkyl (e.g., ethylphenyl) substituents in analogues. The methoxy group may moderate electron density, affecting binding to biological targets .

Key Observations :

  • The target compound can likely be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole derivatives (e.g., ).
  • Palladium-catalyzed methods (e.g., Buchwald–Hartwig in ) are less applicable here due to the absence of aryl halide intermediates in the target structure.

Key Observations :

  • The target compound’s methoxy-thiazole group may enhance solubility and target affinity compared to nitro- or fluoro-substituted analogues, though direct activity data is lacking .

Physicochemical and Crystallographic Properties

  • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to alkyl-substituted analogues (e.g., ) but reduces it relative to nitro-containing derivatives () .
  • Crystallography : SHELX software () is commonly used to resolve triazole structures. The target compound’s crystal packing may resemble 3-phenyl-1H-1,2,4-triazol-5-amine (), with hydrogen-bonding networks involving the amine and thiazole groups .

Biological Activity

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It contains both thiazole and triazole moieties, which are known to contribute to a variety of pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Structural Characteristics

The molecular structure of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine can be described as follows:

Feature Description
Molecular Formula C₇H₈N₄OS
Molecular Weight 172.23 g/mol
Functional Groups Methoxy group, thiazole ring, triazole ring

The presence of the methoxy group enhances the compound's solubility and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. For instance, derivatives of 1H-triazoles have been shown to possess potent antibacterial properties against various strains of bacteria. A study demonstrated that compounds similar to 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-triazol-4-amine exhibited minimal inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. For example, a derivative with a similar thiazole structure was reported to inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism was attributed to the compound's ability to interfere with tubulin polymerization, thereby affecting mitotic spindle formation.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been shown to inhibit certain proteases involved in disease pathways, including HIV protease and other serine proteases. Such inhibition could lead to therapeutic applications in antiviral strategies .

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with thiazole substitutions showed enhanced activity against resistant bacterial strains compared to standard antibiotics .

Study 2: Anticancer Mechanism

A study conducted on cancer cell lines treated with 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-triazol-4-amine revealed significant apoptosis induction. The researchers noted an increase in caspase activity and a decrease in Bcl-2 expression, suggesting a mitochondrial pathway activation for apoptosis .

Q & A

Q. What are the established synthetic routes for 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole-thiazole hybrids are synthesized by reacting thiazole derivatives (e.g., 3-methoxy-1,2-thiazol-5-ylmethanol) with pre-functionalized triazole precursors under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing nucleophilic attack at the methyl group (). Microwave-assisted synthesis () and cyclization with reagents like POCl₃ ( ) are recommended to improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and verify the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and triazole/amine protons ().
  • IR Spectroscopy : Identifies N-H stretches (3200–3500 cm⁻¹) and C=N/C-S bonds in the triazole-thiazole framework ().
  • X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds stabilizing planar triazole rings) and crystal packing ().

Q. What are the primary applications of this compound in academic research?

The compound’s hybrid heterocyclic structure suggests potential as:

  • A pharmacophore in antimicrobial or antitumor agent development ().
  • A ligand in coordination chemistry due to N-donor sites ( ).
  • A precursor for synthesizing fused heterocycles ().

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR/IR) during characterization be resolved?

Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

  • DFT calculations : Compare experimental NMR/IR with computed spectra to validate tautomeric forms ().
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) causing signal splitting.
  • Single-crystal analysis : Resolve ambiguities via X-ray diffraction ().

Q. What experimental design considerations optimize the compound’s synthetic yield?

  • Reagent selection : Use LiAlH₄ or NaBH₄ for selective reductions () and POCl₃ for cyclization ( ).
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions ().
  • Microwave irradiation : Reduces reaction time from hours to minutes ().
  • Design of Experiments (DoE) : Statistically optimize parameters like temperature, pH, and stoichiometry ().

Q. How do computational methods (e.g., DFT) enhance understanding of its reactivity?

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amine groups) for functionalization ().
  • HOMO-LUMO analysis : Predict charge transfer interactions in biological targets ().
  • Thermodynamic properties : Calculate Gibbs free energy (ΔG) to assess reaction feasibility ( ).

Q. What strategies address low bioactivity in preliminary antimicrobial assays?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with halogens) to enhance lipophilicity ( ).
  • Synergistic testing : Combine with known antibiotics (e.g., β-lactams) to evaluate potentiation ().
  • Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize analogs ().

Methodological Guidance for Data Contradictions

Q. How to reconcile discrepancies in biological activity across studies?

  • Standardize assay protocols : Use CLSI guidelines for MIC determinations ().
  • Control variables : Match solvent systems (e.g., DMSO concentration ≤1%) to avoid false negatives ().
  • Validate target engagement : Employ SPR or ITC to confirm binding ().

Q. What analytical workflows validate purity for pharmacological studies?

  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) with C18 columns and gradient elution ( ).
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation ().
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate content ( ).

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